Ethyl 4-(triphenylstannyl)butanoate
Description
Ethyl 4-(triphenylstannyl)butanoate is an organotin compound characterized by a triphenylstannyl (Sn(C₆H₅)₃) group attached to the fourth carbon of the ethyl butanoate backbone. Organotin compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Stille coupling), where they act as transmetallation agents . The triphenylstannyl group imparts unique reactivity due to tin’s metalloid properties, enabling bond-forming processes that are challenging for non-metallic analogs.
Properties
CAS No. |
89741-52-6 |
|---|---|
Molecular Formula |
C24H26O2Sn |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
ethyl 4-triphenylstannylbutanoate |
InChI |
InChI=1S/C6H11O2.3C6H5.Sn/c1-3-5-6(7)8-4-2;3*1-2-4-6-5-3-1;/h1,3-5H2,2H3;3*1-5H; |
InChI Key |
ZIOHMUXANYRMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(triphenylstannyl)butanoate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of triphenyltin chloride with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(triphenylstannyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triphenylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester group.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Products include tin oxides and modified esters.
Reduction: The primary product is ethyl 4-hydroxybutanoate.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(triphenylstannyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(triphenylstannyl)butanoate involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity of the compound. In biological systems, it may interact with enzymes or proteins, altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 4-(triphenylstannyl)butanoate with structurally related ethyl butanoate derivatives from the provided evidence. Key differences in substituents, molecular properties, and applications are emphasized.
Table 1: Comparative Analysis of Ethyl Butanoate Derivatives
Key Comparisons
Substituent Reactivity Triphenylstannyl group: Enhances utility in metal-mediated reactions (e.g., Stille coupling) due to tin’s ability to transfer organic groups to transition metals. This contrasts sharply with non-metallic substituents like benzo-triazolyl (inert in cross-coupling) or sulfanyl groups (participants in nucleophilic substitutions) . Bromophenyl and Thiophen-2-yl: Bromine facilitates aryl halide reactivity (e.g., Suzuki coupling), while thiophene derivatives are used in heterocyclic synthesis .
Molecular Weight and Physicochemical Properties The triphenylstannyl derivative has a significantly higher molecular weight (~460 g/mol) compared to analogs like Ethyl 4-(4-bromophenyl)butanoate (271 g/mol) due to tin’s atomic mass and bulky phenyl groups. This impacts solubility and volatility, making organotin compounds less suited for aqueous-phase reactions .
Synthetic Applications Catalysis: this compound’s tin center enables catalytic applications absent in nitrogen- or sulfur-substituted analogs. Pharmaceutical Intermediates: Bromophenyl and benzo-triazolyl derivatives are prioritized in drug discovery due to their bioactivity, whereas organotin compounds are often avoided in vivo due to toxicity .
Safety and Handling Organotin compounds require stringent safety protocols (e.g., glovebox use), unlike Ethyl 4-(3-methylphenyl)sulfanylbutanoate or Ethyl 4-oxo-4-(thiophen-2-yl)butanoate, which are handled under standard lab conditions .
Research Findings and Limitations
- Gaps in Evidence: No direct data on this compound were found in the provided sources. Comparisons rely on structural analogs and general organotin chemistry principles.
- Synthetic Methods: While analogs like Ethyl 4-(4-bromophenyl)butanoate are synthesized via acyl chloride couplings , the stannyl variant likely requires organotin reagents (e.g., (C₆H₅)₃SnLi), which are costlier and more air-sensitive .
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